molecular formula C11H8FN B038750 2-Fluoro-4-phenylpyridine CAS No. 116241-62-4

2-Fluoro-4-phenylpyridine

Cat. No. B038750
CAS RN: 116241-62-4
M. Wt: 173.19 g/mol
InChI Key: UYHXGZQKNRDPOJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenylpyridine is a chemical compound with the molecular formula C11H8FN . It has a molecular weight of 173.19 g/mol . The IUPAC name for this compound is 2-fluoro-4-phenylpyridine .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 2-Fluoro-4-phenylpyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-phenylpyridine consists of a pyridine ring with a fluorine atom at the 2nd position and a phenyl group at the 4th position . The InChI code for this compound is InChI=1S/C11H8FN/c12-11-8-10 (6-7-13-11)9-4-2-1-3-5-9/h1-8H .


Physical And Chemical Properties Analysis

2-Fluoro-4-phenylpyridine has a molecular weight of 173.19 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The topological polar surface area is 12.9 Ų .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

“2-Fluoro-4-phenylpyridine” is a type of fluorinated pyridine. Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines, including “2-Fluoro-4-phenylpyridine”, for local radiotherapy of cancer and other biologically active compounds are also presented . These compounds present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into lead structures has been found to improve the physical, biological, and environmental properties of these compounds .

Nonlinear Optical (NLO) Properties

The design of efficient organic materials for applications in nonlinear optical effects is based on asymmetric polarization induced by electron donor and electron acceptor groups on either side of the molecule at appropriate positions in the molecular systems . “2-Fluoro-4-phenylpyridine” could potentially be used in this field due to its unique structure.

Synthesis of 3-Hydroxypyridin-4-Ones

A range of fluorinated 3-hydroxypyridin-4-ones having fluorine or fluorinated substituent attached at the 2- or 5- position of the pyridine ring has been synthesized in order to improve the biological properties of 3-hydroxypyridin-4-ones . “2-Fluoro-4-phenylpyridine” could potentially be used in this synthesis process.

Future Directions

Fluoropyridines, including 2-Fluoro-4-phenylpyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing, and this trend is expected to continue .

properties

IUPAC Name

2-fluoro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHXGZQKNRDPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558613
Record name 2-Fluoro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-phenylpyridine

CAS RN

116241-62-4
Record name 2-Fluoro-4-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116241-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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